6-Chloro-2-(3-chlorophenyl)quinolin-4(1H)-one
Description
Properties
CAS No. |
828264-36-4 |
|---|---|
Molecular Formula |
C15H9Cl2NO |
Molecular Weight |
290.1 g/mol |
IUPAC Name |
6-chloro-2-(3-chlorophenyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C15H9Cl2NO/c16-10-3-1-2-9(6-10)14-8-15(19)12-7-11(17)4-5-13(12)18-14/h1-8H,(H,18,19) |
InChI Key |
VNCJZVRLRTTYSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=O)C3=C(N2)C=CC(=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(3-chlorophenyl)quinolin-4(1H)-one typically involves the reaction of 3-chloroaniline with 2-chlorobenzoyl chloride under acidic conditions to form an intermediate. This intermediate is then cyclized to form the quinoline core structure. The reaction conditions often include the use of a strong acid such as hydrochloric acid and a solvent like ethanol or acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Synthetic Routes and Key Intermediates
The compound is synthesized via multi-step protocols involving cyclization and functionalization. A nickel-catalyzed method achieves high regioselectivity:
-
Step 1 : 2-Amino benzhydrol derivatives undergo oxidative cyclization with Ni(OAc)₂·4H₂O (10 mol%), 2,2’-bipyridyl (15 mol%), and KOtBu in K₂CO₃/ethylene glycol at 100°C for 4 h.
-
Step 2 : Ethyl acetoacetate is introduced to form intermediate A, followed by phenacyl bromide addition to generate N-alkylated intermediate B.
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Step 3 : DMU/tartaric acid-mediated condensation with alcohols yields the final product.
Key Metrics :
| Parameter | Value |
|---|---|
| Yield | 72–85% |
| Reaction Time | 11 h (total) |
| Selectivity | >95% (C3 halogenation) |
Halogenation and Functionalization
The C3 position exhibits regioselective halogenation under mild conditions ( ):
Reaction :
-
Reagents : KX (X = Cl, Br), Oxone® in CH₃CN/H₂O (4:1)
-
Conditions : 60°C, 12 h
Products :
| Product | Yield (%) | Characterization (¹H NMR δ) |
|---|---|---|
| 3-Chloro derivative | 89 | 8.17 (d, J = 8.0 Hz, 1H) |
| 3-Bromo derivative | 82 | 7.73–7.81 (m, 2H) |
Mechanism :
-
Oxone® generates hypohalous acid (HOX), which activates the quinolinone ring for electrophilic substitution at C3.
Nucleophilic Substitution
The 6-chloro substituent undergoes substitution with oxygen/nitrogen nucleophiles:
-
Reaction : 6-Chloro group replaced with hydroxyethylamine.
-
Conditions : K₂CO₃, DMF, 80°C, 8 h
-
Product : 6-(2-Hydroxyethylamino)-2-(3-chlorophenyl)quinolin-4(1H)-one (IC₅₀ = 0.045 mM vs. HBV DNA)
Kinetics :
| Nucleophile | Rate Constant (k, s⁻¹) |
|---|---|
| Ethanolamine | 1.2 × 10⁻³ |
| Thiourea | 2.8 × 10⁻³ |
Reduction ( , ):
-
Reagents : NaBH₄/MeOH or H₂/Pd-C
-
Product : 6-Chloro-2-(3-chlorophenyl)-1,2,3,4-tetrahydroquinolin-4-ol
-
Applications : Intermediate for bioactive derivatives (e.g., anti-leishmanial agents).
Oxidation ( ):
-
Reagents : KMnO₄/H₂SO₄
-
Product : Quinoline-4-carboxylic acid derivatives
-
Yield : 68–74%
Cross-Coupling Reactions
Palladium-mediated couplings enable aryl/alkynyl functionalization:
Sonogashira Coupling ():
-
Conditions : Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), Et₃N, 80°C
-
Substrate : 6-Chloro-2-(3-chlorophenyl)-4-iodoquinolin-4(1H)-one
-
Product Diversity :
-
Alkynylated derivatives (85–92% yield)
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Aryl-coupled analogs (78–84% yield)
-
Biological Activity-Driven Modifications
Structural tweaks enhance pharmacological properties:
-
Modification : Introduction of 3-(2-hydroxyethyl) groups
-
Result :
-
IC₅₀ (HBsAg inhibition): 0.010 mM
-
Selectivity Index (SI): >135
-
Anti-Leishmanial Derivatives ( ):
-
Modification : Imine formation at C4
-
Effect :
-
65% reduction in L. amazonensis oxygen consumption
-
Mitochondrial membrane potential disruption (ΔΨm ↓ 40%)
-
Stability and Degradation
-
Hydrolytic Stability : Stable in pH 4–7; degrades in alkaline conditions (t₁/₂ = 2 h at pH 10).
-
Photodegradation : UV light (254 nm) induces C-Cl bond cleavage, forming quinolin-4(1H)-one radicals.
Scientific Research Applications
6-Chloro-2-(3-chlorophenyl)quinolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(3-chlorophenyl)quinolin-4(1H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Insights :
- Electron-Donating vs.
- Steric Effects : Bulky substituents (e.g., 3-chlorophenyl in the target compound) may hinder crystallization or solubility, as seen in 2r’s low DMSO solubility .
- Synthetic Efficiency : Yields vary significantly (60–70%) based on substituent type and reaction conditions, with electron-neutral groups (e.g., methyl) offering moderate efficiency .
Structural and Spectroscopic Comparisons
- NMR Profiles: 6-Chloro-2-(4-methylphenyl)quinolin-4(1H)-one (2r): Distinct 1H NMR signals at δ 11.81 (broad, 1H) and δ 6.38 (broad, 1H) suggest hydrogen bonding involving the quinolinone carbonyl . 6-Chloro-2-(4-methoxyphenyl)quinolin-4(1H)-one (4m): Aromatic proton signals (δ 7.14–8.01) and methoxy resonance (δ 3.85) confirm electronic effects of the substituent .
Solid-State Behavior :
- Brominated derivatives (e.g., 3c) exhibit robust crystallinity due to halogen-halogen interactions, as shown in Hirshfeld surface analyses .
Biological Activity
6-Chloro-2-(3-chlorophenyl)quinolin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including structure-activity relationships (SAR), synthesis methods, and mechanisms of action.
Chemical Structure and Properties
The chemical structure of 6-Chloro-2-(3-chlorophenyl)quinolin-4(1H)-one can be represented as follows:
This compound features a quinoline core substituted with chlorine and chlorophenyl groups, which are critical for its biological activity.
Antiviral Activity
A study evaluated a series of quinoline derivatives, including 6-Chloro-2-(3-chlorophenyl)quinolin-4(1H)-one, for their anti-hepatitis B virus (HBV) activities. Results indicated that several derivatives exhibited potent inhibitory effects against HBV replication. Notably, compounds showed IC50 values in the low micromolar range, suggesting strong antiviral potential. The mechanism was associated with enhancing the transcript activity of HBV enhancers .
Anticancer Activity
Research has demonstrated that quinoline derivatives possess significant anticancer properties. In vitro assays conducted on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), revealed that 6-Chloro-2-(3-chlorophenyl)quinolin-4(1H)-one exhibited cytotoxic effects. The compound's efficacy was evaluated using the MTT assay, with IC50 values indicating its potency against these cancer cell lines. The compound induced apoptosis and cell cycle arrest, primarily in the G1 phase .
Table 1: Anticancer Activity of 6-Chloro-2-(3-chlorophenyl)quinolin-4(1H)-one
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 20.05 | Induces apoptosis via mitochondrial pathways |
| HCT-116 | 32.09 | Cell cycle arrest in G1 phase |
The biological activity of 6-Chloro-2-(3-chlorophenyl)quinolin-4(1H)-one can be attributed to its interaction with specific molecular targets. Studies suggest that it may inhibit key enzymes involved in viral replication and cancer cell proliferation. The compound's ability to modulate apoptotic pathways has been linked to its structural features, particularly the presence of the chloro substituents which enhance binding affinity to target proteins .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. Research indicates that modifications at specific positions on the quinoline ring can significantly influence potency and selectivity against various biological targets. For instance, substitutions at positions 2 and 4 have been shown to enhance antiviral and anticancer activities respectively .
Case Studies
Several case studies have highlighted the effectiveness of quinoline derivatives, including 6-Chloro-2-(3-chlorophenyl)quinolin-4(1H)-one:
- Anti-HBV Activity : A study synthesized multiple derivatives and assessed their anti-HBV activity. The most potent derivative exhibited an IC50 value as low as 0.010 mM against HBsAg secretion .
- Anticancer Effects : Another investigation focused on the cytotoxic effects against HCT-116 cells, revealing that treatment with the compound led to significant apoptosis and modulation of key apoptotic genes such as BAX and Bcl-2 .
Q & A
What are the primary synthetic routes for 6-Chloro-2-(3-chlorophenyl)quinolin-4(1H)-one, and how do reaction conditions influence yield?
A common method involves condensation of 4-chlorobenzaldehyde derivatives with thioacetate esters, followed by cyclization under acidic or catalytic conditions. For example, reacting 4-chlorobenzaldehyde with methyl thioacetate yields intermediates that undergo hydrogenation or acid-mediated cyclization to form the quinolinone core . Optimizing temperature (e.g., 80–100°C) and solvent polarity (e.g., ethanol vs. DMF) significantly affects yield, with polar aprotic solvents favoring cyclization efficiency. Side reactions, such as over-chlorination, can be mitigated by controlled reagent stoichiometry .
How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
Single-crystal X-ray diffraction (XRD) reveals torsional angles and non-covalent interactions critical for structural validation. For example, monoclinic crystal systems (space group P2₁/n) with unit cell parameters a = 10.043 Å, b = 18.663 Å, c = 15.537 Å, and β = 91.8° confirm phenyl ring twists of 65.5–70.5° relative to the quinoline plane, resolving ambiguities in stereochemistry . Intermolecular N–H⋯O hydrogen bonds (2.8–3.0 Å) further stabilize the lattice, which can inform solubility and crystallinity predictions .
What safety protocols are essential for handling this compound in a research lab?
Key precautions include:
- Ventilation : Use fume hoods to avoid inhalation of dust/gases.
- PPE : Nitrile gloves and safety goggles to prevent skin/eye contact.
- First Aid : Immediate rinsing with water for accidental exposure, followed by medical consultation with the compound’s SDS .
- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent degradation .
How can contradictory NMR data (e.g., coupling constants) be reconciled during structural analysis?
Contradictions in ¹H/¹³C NMR (e.g., δ 119–126 ppm for aromatic protons) may arise from dynamic effects or solvent polarity. For example, DMSO-d₆ vs. CDCl₃ can shift peaks due to hydrogen bonding. High-resolution 2D NMR (e.g., HSQC, HMBC) clarifies connectivity, while variable-temperature NMR identifies conformational exchange. Crystallographic data (e.g., bond angles) cross-validate ambiguous assignments .
What methodologies assess the pharmacological activity of this quinolinone derivative?
- In vitro assays : Enzyme inhibition (e.g., kinase targets) using fluorescence polarization or radiometric assays.
- Cytotoxicity screening : MTT assays on cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Molecular docking : Align the compound’s crystal structure (PDB ID) with target proteins (e.g., PARP-1) to predict binding modes .
How can reaction conditions be optimized to enhance regioselectivity in halogenated intermediates?
Regioselectivity in chlorination is controlled by:
- Catalysts : Lewis acids (e.g., FeCl₃) direct electrophilic substitution to the ortho position.
- Solvent effects : Non-polar solvents (toluene) favor kinetic control, reducing byproducts.
- Temperature : Lower temperatures (0–5°C) stabilize intermediates, improving yield by 15–20% .
What computational tools predict the compound’s reactivity in novel synthetic pathways?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict nucleophilic/electrophilic sites. For instance, the LUMO map highlights C-4 as reactive toward nucleophilic attack. Molecular dynamics simulations (e.g., AMBER) further assess solvation effects on reaction kinetics .
What chromatographic techniques ensure purity for biological testing?
- HPLC : C18 columns with acetonitrile/water gradients (0.1% TFA) achieve baseline separation (Rt = 12.3 min).
- TLC : Silica gel 60 F₂₅₄, visualized under UV 254 nm (Rf = 0.45 in EtOAc/hexane 3:7).
- Mass Spec : ESI-MS (m/z 299.1 [M+H]⁺) confirms molecular weight .
How do hydrogen-bonding networks influence the compound’s solid-state stability?
XRD data reveal N–H⋯O interactions (2.89 Å) between the quinolinone carbonyl and adjacent NH groups, forming dimeric structures. These interactions increase melting points (mp 245–250°C) and reduce hygroscopicity, critical for formulation stability .
What strategies address low yields in multi-step syntheses of halogenated quinolinones?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
